molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1589190
CAS RN: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
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Patent
US05707994

Procedure details

To a solution of 5-methoxy-1-indanone (1.0 g) in TFA (20 ml) is added sodium azide (4.0 g), and the mixture is refluxed for 1.5 hour. After cooling, the reaction mixture is poured into water (100 ml), and the pH value of the mixture is adjusted to pH 7 with sodium hydrogen carbonate. The mixture is extracted with ethyl acetate, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated brine, and dried over magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel; 100 g, chloroform/methanol=20:1). The fractions containing the title compound are concentrated under reduced pressure to give the title compound (470 mg) as a pale brown powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[N-:13]=[N+]=[N-].[Na+].O.C(=O)([O-])O.[Na+]>C(O)(C(F)(F)F)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:13][CH2:7][CH2:6]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
Quantity
4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine, and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (silica gel; 100 g, chloroform/methanol=20:1)
ADDITION
Type
ADDITION
Details
The fractions containing the title compound
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.